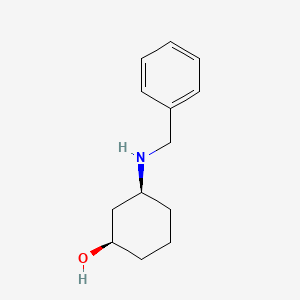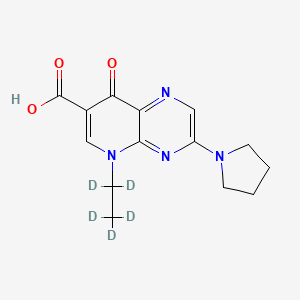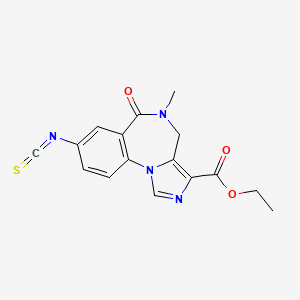
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is a chemical compound with a complex structure that includes an acetyl group, a dimethoxyethyl group, and a hydroxybenzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxybenzylamine Moiety: This step involves the reaction of a suitable benzylamine derivative with a hydroxylating agent to introduce the hydroxy group.
Introduction of the Dimethoxyethyl Group: This step involves the reaction of the hydroxybenzylamine with a dimethoxyethylating agent under controlled conditions to introduce the dimethoxyethyl group.
Acetylation: The final step involves the acetylation of the resulting compound using an acetylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine involves its interaction with specific molecular targets and pathways. The hydroxybenzylamine moiety can interact with enzymes and receptors, modulating their activity. The acetyl and dimethoxyethyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall effectiveness.
類似化合物との比較
Similar Compounds
- N-Acetyl-N-(2-methoxyethyl)-2’-hydroxybenzylamine
- N-Acetyl-N-(2,2-dimethoxypropyl)-2’-hydroxybenzylamine
- N-Acetyl-N-(2,2-dimethoxyethyl)-3’-hydroxybenzylamine
Uniqueness
N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the dimethoxyethyl and hydroxybenzylamine moieties allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXPLWQIKUPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)



![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)
![(3R)-3-[(S)-1-(METHYLAMINO)ETHYL]PYRROLIDINE](/img/new.no-structure.jpg)



![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
